molecular formula C6H3ClN2O4 B1296474 6-Chloro-5-nitronicotinic acid CAS No. 7477-10-3

6-Chloro-5-nitronicotinic acid

Cat. No. B1296474
CAS RN: 7477-10-3
M. Wt: 202.55 g/mol
InChI Key: HCRHNMXCDNACMH-UHFFFAOYSA-N
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Description

6-Chloro-5-nitronicotinic acid is a chemical compound with the molecular formula C6H3ClN2O4 . It has an average mass of 202.552 Da and a monoisotopic mass of 201.978134 Da . It is also known by other names such as 3-Pyridinecarboxylic acid, 6-chloro-5-nitro- .


Synthesis Analysis

6-Chloro-5-nitronicotinic acid (6CNA) is a nicotinic acetylcholine receptor agonist that has been synthesized . It is used as an intermediate in the synthesis of other compounds, such as morpholine and acetylcholine .


Molecular Structure Analysis

The molecular structure of 6-Chloro-5-nitronicotinic acid is represented by the formula C6H3ClN2O4 . It has an average mass of 202.552 Da and a monoisotopic mass of 201.978134 Da .


Physical And Chemical Properties Analysis

6-Chloro-5-nitronicotinic acid has a molecular weight of 202.55 . It is a solid powder that should be stored at -20°C . Its boiling point is between 99-102°C .

Scientific Research Applications

  • “6-Chloro-5-nitronicotinic acid” (6CNA) is a nicotinic acetylcholine receptor agonist .
  • It has been synthesized and is used as an intermediate in the synthesis of other compounds, such as morpholine and acetylcholine .
  • 6CNA binds to the primary ami .
  • The molecular weight of 6CNA is 202.55 .
  • It is a solid powder and should be stored at -20°C .

Safety And Hazards

The safety information for 6-Chloro-5-nitronicotinic acid indicates that it may cause skin and eye irritation . It is recommended to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

6-chloro-5-nitropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O4/c7-5-4(9(12)13)1-3(2-8-5)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRHNMXCDNACMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90323699
Record name 6-CHLORO-5-NITRONICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-5-nitronicotinic acid

CAS RN

7477-10-3
Record name 7477-10-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-CHLORO-5-NITRONICOTINIC ACID
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-5-nitronicotinic acid
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Synthesis routes and methods

Procedure details

A suspension of 6-hydroxy-5-nitronicotinic acid (8 g, 43.5 mmol) (prepared by literature nitration of 6-hydroxynicotinic acid) in phosphorus oxychloride (24.3 mL, 261.0 mmol) was heated to reflux (105° C.) for 3 h under a nitrogen atmosphere. At the end of this time period all of the solids had dissolved. The reaction was cooled to rt and poured over 500 mL crushed ice, and stirring was continued for 30 minutes until all of the ice had melted. The aqueous mixture was extracted with a 1:2 mixture of THF in diethyl ether (3×150 mL). The pooled organic extracts were washed with brine (1×), dried (MgSO4), and concentrated on a rotary evaporator to afford intermediate 56 as a light brown solid (8.37 g, 95%). ESI-MS m/e 405.3 (2M−1).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
24.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
S Kagabu, P Maienfisch, A Zhang… - Journal of medicinal …, 2000 - ACS Publications
… The essential intermediate was 5-azido-6-chloropyridin-3-ylmethyl chloride (3) prepared in two ways: from 6-chloro-5-nitronicotinic acid by selective reduction and then diazotization, …
Number of citations: 34 pubs.acs.org
I Annis, G Barany - Peptides for the New Millennium: Proceedings of the …, 2000 - Springer
… and to form 6-chloro-5-nitronicotinic acid. This intermediate was coupled to Lys-PEGPS, in the presence of DIPCDI and DMAP, and treated with thiolacetic acid in the presence of DIEA …
Number of citations: 1 link.springer.com
C Zhao, SH Yang, DB Khadka, Y Jin, KT Lee… - Bioorganic & Medicinal …, 2015 - Elsevier
… The pivotal 2-chloro-5-nitronicotinic acid (11) was obtained from commercially available 2-amino-3-picoline (8) in three steps, as described for synthesis of 6-chloro-5-nitronicotinic acid (…
Number of citations: 11 www.sciencedirect.com
EA Iniguez, A Perez, RA Maldonado… - Bioorganic & medicinal …, 2015 - Elsevier
… a good yield (66–85% yield) starting from commercially available acids [4-chloro-3-nitrobenzoic acid (1a), 4-chloro-2-fluoro-5-nitrobenzoic acid (1b) and 6-chloro-5-nitronicotinic acid (1c…
Number of citations: 8 www.sciencedirect.com
D Dolles, M Nimczick, M Scheiner, J Ramler… - …, 2016 - Wiley Online Library
… The synthesis of the imidazopyridine was carried out in a manner analogous to that of the benzimidazole derivatives, by starting from 6-chloro-5-nitronicotinic acid 18, which was first …
JR Duvall, JD Thomas, RA Bukhalid… - Journal of Medicinal …, 2023 - ACS Publications
… To a stirred solution of 6-chloro-5-nitronicotinic acid (20 g, 98.7 mmol) in DMSO (250 mL), tert-butyl (E)-(4-aminobut-2-en-1-yl)carbamate hydrochloride (24.1 g, 108.6 mmol) and …
Number of citations: 4 pubs.acs.org
AH Berrie - 1951 - search.proquest.com
The author would like to acknowledge his indebtedness to Professor P. 3. Spring for his continued interest in the work and for his many-helpful suggestions, and to Dr. GT Newbold for …
Number of citations: 3 search.proquest.com
I Annis - 1999 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
福元謙太郎, フクモトケンタロウ - 2017 - core.ac.uk
学位論文 固相に担持されたニトロピリジンスルフェニル型 チオール選択的標識試薬の創製とペ Page 1 学位論文 固相に担持されたニトロピリジンスルフェニル型 チオール選択的標識試薬の創製と…
Number of citations: 5 core.ac.uk

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